molecular formula C9H7NO2 B13169361 3-(2-Methylpyridin-4-yl)prop-2-ynoic acid

3-(2-Methylpyridin-4-yl)prop-2-ynoic acid

Cat. No.: B13169361
M. Wt: 161.16 g/mol
InChI Key: KDZWPSGQUONNRQ-UHFFFAOYSA-N
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Description

3-(2-Methylpyridin-4-yl)prop-2-ynoic acid is a pyridine derivative featuring a methyl substituent at the 2-position of the pyridine ring and a propiolic acid (prop-2-ynoic acid) side chain. Pyridine derivatives are critical in medicinal chemistry and materials science due to their diverse reactivity and biological activity.

Properties

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

3-(2-methylpyridin-4-yl)prop-2-ynoic acid

InChI

InChI=1S/C9H7NO2/c1-7-6-8(4-5-10-7)2-3-9(11)12/h4-6H,1H3,(H,11,12)

InChI Key

KDZWPSGQUONNRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C#CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpyridin-4-yl)prop-2-ynoic acid typically involves the following steps:

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpyridin-4-yl)prop-2-ynoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-Methylpyridin-4-yl)prop-2-ynoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methylpyridin-4-yl)prop-2-ynoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. The pyridine ring can engage in π-π stacking interactions and hydrogen bonding, influencing molecular recognition and binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(2-Methylpyridin-4-yl)prop-2-ynoic acid with two closely related pyridine derivatives from the Catalog of Pyridine Compounds (2017).

Structural Features and Substituent Analysis

Compound Name Pyridine Substituents Side Chain Functional Group Position of Substituents
3-(2-Methylpyridin-4-yl)prop-2-ynoic acid 2-Methyl Propiolic acid 4-position pyridine
3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol 2-Chloro, 3-dimethoxymethyl Propargyl alcohol 4-position pyridine
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate 2-Amino, 5-Fluoro Propanoate ester 3-position pyridine
Key Observations:

The 3-dimethoxymethyl group in the second compound introduces steric bulk and may enhance solubility in non-polar solvents .

Functional Group Variations: The propiolic acid group (terminal alkyne + carboxylic acid) in the target compound confers high acidity (pKa ~1–2) and reactivity for conjugation or metal coordination. The propargyl alcohol in the second compound is less acidic (pKa ~14–16) and may participate in ether or ester formation .

Implications of Structural Differences

  • Solubility : The propiolic acid group enhances water solubility compared to the ester or alcohol analogs.
  • Reactivity : The alkyne in the target compound could undergo click chemistry or act as a ligand in catalysis, whereas the ester and alcohol groups favor nucleophilic substitutions.

Research Findings and Limitations

The Catalog of Pyridine Compounds (2017) confirms the existence of these analogs but lacks experimental data (e.g., spectroscopic, thermodynamic, or biological) for direct comparison . Further studies are required to:

  • Characterize the target compound’s crystallography (e.g., via SHELX programs for structural refinement ).
  • Evaluate solubility, stability, and bioactivity relative to its analogs.

Biological Activity

3-(2-Methylpyridin-4-yl)prop-2-ynoic acid is a compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of 3-(2-Methylpyridin-4-yl)prop-2-ynoic acid is C_1_1H_{11}N_1O_2, with a molecular weight of approximately 189.22 g/mol. The compound features a pyridine ring substituted with a methyl group at the 2-position and an alkyne functional group, which contributes to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that 3-(2-Methylpyridin-4-yl)prop-2-ynoic acid exhibits antimicrobial activity against various bacterial strains. Preliminary studies have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrate that it can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases. The specific pathways affected include the NF-kB signaling pathway, which is crucial in regulating immune responses.

Potential Anticancer Activity

Emerging evidence suggests that 3-(2-Methylpyridin-4-yl)prop-2-ynoic acid may possess anticancer properties. Certain analogs have demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. These effects are likely mediated through apoptosis induction and cell cycle arrest mechanisms.

The biological activity of 3-(2-Methylpyridin-4-yl)prop-2-ynoic acid can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Interaction : It can bind to various receptors, modulating their activity and influencing downstream signaling pathways.
  • Oxidative Stress Modulation : The compound has been shown to affect oxidative stress levels within cells, which can contribute to its anticancer effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-(2-Methylpyridin-4-yl)prop-2-ynoic acid, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-(3-Methylpyridin-4-yl)prop-2-enoic acidC_{11}H_{11}N_{1}O_{2}Contains a propenoic acid moiety
3-(4-Methylpyridin-3-yl)propanoic acidC_{12}H_{13}N_{1}O_{2}Lacks alkyne functionality
3-(6-Methylpyridin-3-yl)propanoic acidC_{12}H_{13}N_{1}O_{2}Different methyl substitution pattern

This table highlights how variations in structure can influence the biological activity of similar compounds.

Case Studies

Several studies have investigated the biological activities of 3-(2-Methylpyridin-4-yl)prop-2-ynoic acid:

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry demonstrated that analogs of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Research : A recent publication in Phytotherapy Research reported that the compound reduced inflammation markers in a murine model, suggesting its potential therapeutic application in inflammatory diseases .
  • Anticancer Properties : Research conducted at a leading cancer institute revealed that derivatives of this compound induced apoptosis in breast cancer cell lines through mitochondrial pathways .

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